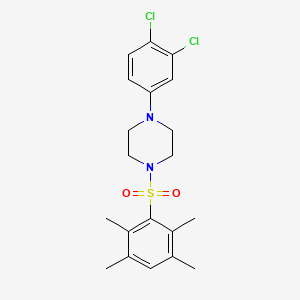
1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as DTG and belongs to the class of piperazine derivatives. DTG has been studied for its ability to interact with various receptors in the body, which has led to its exploration as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-dealkylation of Arylpiperazine Derivatives
Arylpiperazine derivatives, including those with dichlorophenyl and tetramethylphenyl groups, have clinical applications mainly for depression, psychosis, or anxiety treatment. The metabolism of these compounds involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, indicating significant therapeutic potential and extensive distribution in tissues like the brain, which is a target site for most arylpiperazine derivatives. This process highlights the importance of understanding the pharmacokinetics and pharmacodynamics of such compounds for therapeutic applications (Caccia, 2007).
Piperazine Derivatives in Therapeutic Use
Piperazine, a core structure in many drugs, exhibits a broad spectrum of therapeutic uses, including antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The flexibility of piperazine as a building block for drug discovery underscores its potential for developing new therapeutic molecules with varied pharmacological profiles. Modifications to the piperazine ring can significantly impact the pharmacokinetic and pharmacodynamic properties of the resultant molecules, suggesting a direction for the rational design of new drugs for various diseases (Rathi et al., 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine analogues have shown significant potential as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review emphasizes the importance of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents, providing a comprehensive overview for medicinal chemists to exploit in future drug development efforts (Girase et al., 2020).
Diuretics with Carbonic Anhydrase Inhibitory Action
Certain diuretics containing piperazine derivatives exhibit carbonic anhydrase inhibitory properties, which are essential for managing conditions like hypertension, obesity, and certain types of epilepsy and cancer. This class of drugs illustrates the polypharmacological effects of sulfonamide derivatives and highlights the relevance of piperazine structures in designing multifunctional therapeutic agents (Carta & Supuran, 2013).
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O2S/c1-13-11-14(2)16(4)20(15(13)3)27(25,26)24-9-7-23(8-10-24)17-5-6-18(21)19(22)12-17/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXYUKDSGKLABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




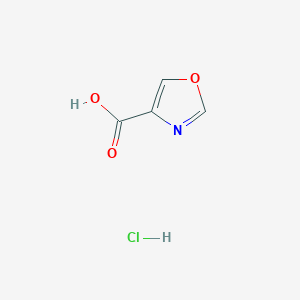
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
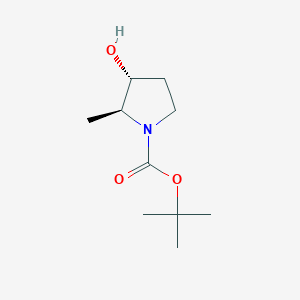
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

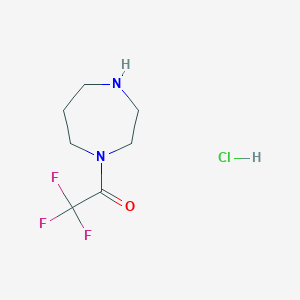
![1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-4-carbonitrile](/img/structure/B2918286.png)
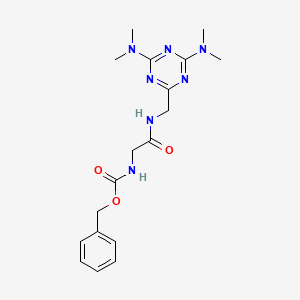
![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)